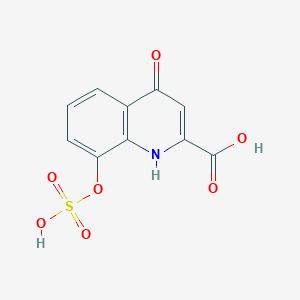
4-oxo-8-sulfooxy-1H-quinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xanthurenic acid 8-O-sulfate is a derivative of xanthurenic acid, a metabolite of the kynurenine pathway. This compound has been identified as a natriuretic hormone, which plays a role in the regulation of sodium excretion by the kidneys . Xanthurenic acid 8-O-sulfate is known for its strong fluorescence and characteristic UV absorption .
Vorbereitungsmethoden
The preparation of 4-oxo-8-sulfooxy-1H-quinoline-2-carboxylic acid involves the sulfation of xanthurenic acid. This can be achieved through the reaction of xanthurenic acid with sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent decomposition of the product . Industrial production methods may involve the use of large-scale reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Xanthurenic acid 8-O-sulfate undergoes various chemical reactions, including:
Substitution: The sulfate group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction produces hydroquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Xanthurenic acid 8-O-sulfate has several scientific research applications:
Wirkmechanismus
Xanthurenic acid 8-O-sulfate exerts its effects through several mechanisms:
Neurotransmitter Regulation: It acts as an inhibitor of vesicular glutamate transporters, preventing the movement of glutamate from the cytoplasm into synaptic vesicles.
Dopamine Release: Xanthurenic acid 8-O-sulfate stimulates the release of dopamine in the brain, which may contribute to its effects on neurotransmitter regulation.
G-Protein Coupled Receptor Activation: It interacts with specific G-protein coupled receptors in the brain, leading to Ca2±dependent dendritic release and specific electrophysiological responses.
Vergleich Mit ähnlichen Verbindungen
Xanthurenic acid 8-O-sulfate is similar to other compounds in the kynurenine pathway, such as:
Xanthurenic Acid: The parent compound, which also plays a role in neurotransmitter regulation and has similar fluorescence properties.
8-Hydroxykynurenic Acid: A structural analog of xanthurenic acid with similar biological activities.
Xanthurenic acid 8-O-sulfate is unique due to its sulfate group, which enhances its solubility and fluorescence properties, making it particularly useful in analytical and industrial applications .
Eigenschaften
Molekularformel |
C10H7NO7S |
|---|---|
Molekulargewicht |
285.23 g/mol |
IUPAC-Name |
4-oxo-8-sulfooxy-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO7S/c12-7-4-6(10(13)14)11-9-5(7)2-1-3-8(9)18-19(15,16)17/h1-4H,(H,11,12)(H,13,14)(H,15,16,17) |
InChI-Schlüssel |
FNGKEPQCRRMUOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OS(=O)(=O)O)NC(=CC2=O)C(=O)O |
Synonyme |
xanthurenic acid 8-O-sulfate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















